

Application Notes: BDP TR Azide for Protein Labeling via Click Chemistry

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Compound of Interest

Compound Name: BDP TR azide

Cat. No.: B13722306

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Introduction

BDP TR azide is a fluorescent probe used for labeling biomolecules in the Texas Red/ROX channel.^{[1][2][3]} It is based on a borondipyrromethene scaffold, which provides high brightness, photostability, and resistance to oxidation compared to dyes like ROX and Texas Red.^{[1][2]} The azide functional group on the BDP TR molecule allows for its covalent attachment to alkyne-modified proteins through a highly specific and efficient bioorthogonal reaction known as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This method is ideal for researchers, scientists, and drug development professionals who require precise and stable fluorescent labeling of proteins for various downstream applications, including fluorescence microscopy, flow cytometry, and proteomic analysis.

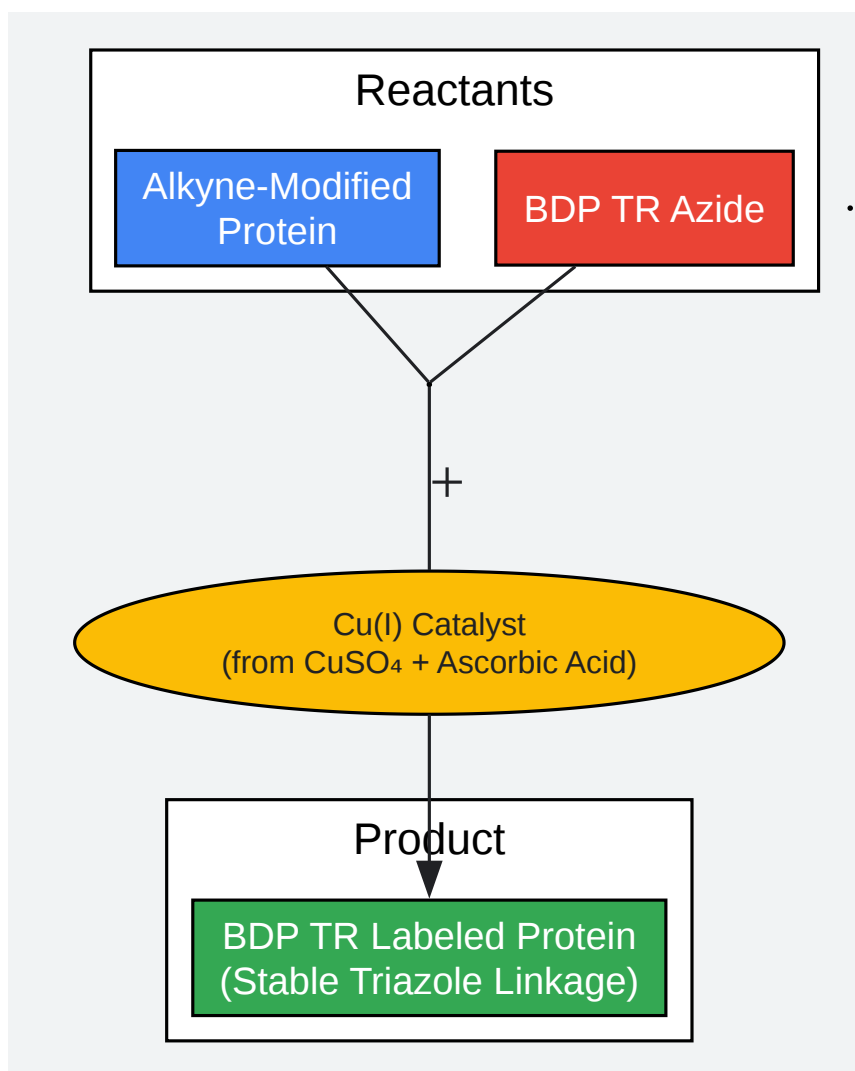
Properties of BDP TR Azide

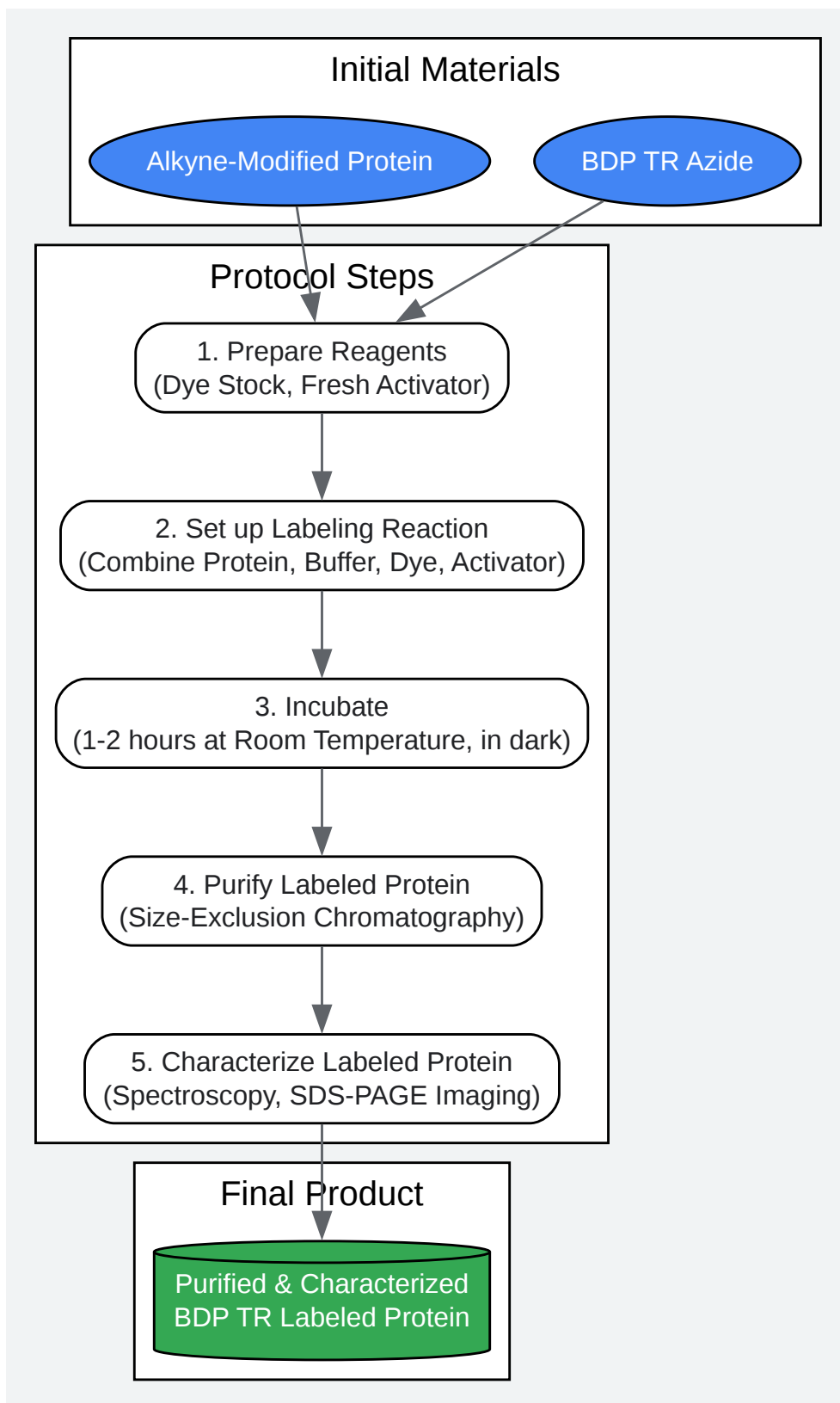
The key characteristics of **BDP TR azide** are summarized below. These properties make it a robust choice for protein labeling experiments.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₂₁ BF ₂ N ₆ O ₂ S	
Molecular Weight	506.34 g/mol	
Excitation Maximum (λ _{ex})	589 nm	
Emission Maximum (λ _{em})	616 nm	
Molar Extinction Coefficient (ε)	69,000 L·mol ⁻¹ ·cm ⁻¹	
Fluorescence Quantum Yield (Φ)	0.90	
Solubility	Good in DMF, DMSO, DCM	
Storage Conditions	Store at -20°C in the dark, desiccated.	

Principle of Labeling: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The labeling protocol relies on the CuAAC click reaction. This reaction forms a stable triazole linkage between the azide group on the BDP TR dye and a terminal alkyne group previously incorporated into the target protein. The reaction is catalyzed by Copper(I), which is typically generated in situ from a Copper(II) salt (e.g., CuSO₄) by a reducing agent like sodium ascorbate. The high specificity of the azide-alkyne reaction ensures that the dye is attached only to the intended sites, as neither functional group is naturally present in proteins.





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